Home > Products > Screening Compounds P103494 > N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide - 2034554-01-1

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Catalog Number: EVT-2853988
CAS Number: 2034554-01-1
Molecular Formula: C17H17N3O4S
Molecular Weight: 359.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is an N-heterocyclic ligand used to synthesize various transition metal complexes. These complexes were studied for their antimicrobial, antimycobacterial, and cytotoxic activities. []

Relevance: Both this compound and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide contain a pyrazole ring, a common structural feature in compounds exhibiting biological activity. []

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound features significant twists in its structure, evident in the dihedral angles between the pyrazole ring and both the furan and benzene rings. In the crystal structure, hydrogen bonds form between the amino group and the pyrazole and sulfonamide oxygen atoms, leading to a supramolecular chain. []

Relevance: This compound and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide share two key structural features: a pyrazole ring substituted with a furan group and a benzenesulfonamide moiety. These similarities suggest potential for similar biological activities. []

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

Compound Description: This compound has been synthesized and its structure characterized through various spectral methods and single-crystal X-ray diffraction. It exhibits moderate herbicidal and fungicidal activities. []

Relevance: This compound and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide both contain a dihydrobenzofuran ring system and a pyrazole ring substituted with a furan moiety. These common features suggest potential for similar modes of action or biological targets. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea

Compound Description: This acyl thiourea derivative exhibits an overall U-shape in its molecular structure. It was synthesized by combining structural elements known to exhibit bioactivity, such as pyrazoles with chloride and trifluoromethyl groups, and acyl thioureas. [, ]

Relevance: While this compound does not directly share specific structural moieties with N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, it highlights the importance of exploring various pyrazole-containing structures for potential bioactivity, a strategy relevant to the target compound. [, ]

N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (lactone impurity, BCL)

Compound Description: This compound, a lactone impurity, was identified during the synthesis of Baricitinib, a Janus kinase inhibitor used in the treatment of rheumatoid arthritis. []

Relevance: The presence of a pyrazole ring and a sulfonamide group in this impurity makes it structurally related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide. []

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides

Compound Description: This compound served as the starting material for synthesizing a series of heterocyclic compounds with potential anti-Alzheimer and anti-COX-2 activities. []

Relevance: This compound highlights the potential for exploring diverse heterocyclic scaffolds, including those containing pyrazole moieties like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, for therapeutic applications. []

2-Thioxothiazole derivatives

Compound Description: These derivatives were prepared by reacting antipyrine derivatives with carbon disulfide and potassium hydroxide followed by reaction with 4-(2-chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. []

Relevance: These derivatives, like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, incorporate a pyrazole ring, indicating the versatility of this heterocycle in medicinal chemistry. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

Compound Description: This compound is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. []

Relevance: This compound and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide both contain a pyrazole ring, indicating the potential for pyrazole-containing compounds to target diverse biological pathways and exhibit a range of therapeutic activities. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)

Compound Description: This compound is another potent and selective SYK inhibitor developed for the treatment of severe asthma. []

Relevance: Similar to BI 894416, this compound and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide share the presence of a pyrazole ring. This further reinforces the relevance of pyrazole-containing compounds in medicinal chemistry. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: This compound is a panRAF inhibitor investigated for its ability to target melanoma brain metastases. It demonstrates limited brain distribution due to active efflux mechanisms at the blood-brain barrier. []

Relevance: The presence of a pyrazole ring in this compound links it to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, illustrating the diverse pharmacological activities achievable with pyrazole-containing structures. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: This compound is another panRAF inhibitor explored for treating melanoma brain metastases. It exhibits a higher brain distribution compared to CCT196969 and displays superior in vitro efficacy in patient-derived melanoma cell lines. []

Relevance: Despite not sharing direct structural features with N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, this compound emphasizes the exploration of diverse chemical structures for targeting specific therapeutic needs, a principle applicable to the target compound. []

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: This panRAF inhibitor shows higher brain distribution than both CCT196969 and LY3009120. []

Relevance: This compound showcases the importance of optimizing brain penetration for drugs targeting the central nervous system, a consideration that might be relevant for investigating the potential applications of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: This compound acts as a positive allosteric modulator (potentiator) of metabotropic glutamate receptor (mGluR) subtype 5. Analogs of this compound also potentiate mGluR1, with 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) being selective for mGluR1. []

Relevance: Both this compound and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide contain a pyrazole ring, indicating the diverse pharmacological activities achievable with pyrazole-containing structures. []

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: This compound is a positive allosteric modulator selective for mGluR1. It was discovered during the study of CD-PPB analogs. []

Relevance: Like CD-PPB, this compound and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide share the presence of a pyrazole ring. []

Properties

CAS Number

2034554-01-1

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4

InChI

InChI=1S/C17H17N3O4S/c21-25(22,16-1-2-17-13(9-16)4-8-24-17)19-5-6-20-11-15(10-18-20)14-3-7-23-12-14/h1-3,7,9-12,19H,4-6,8H2

InChI Key

QGBYEJJPYXXRSG-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.